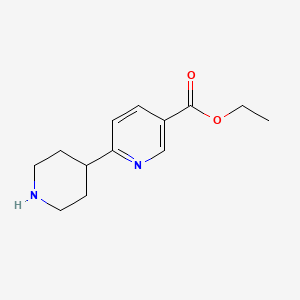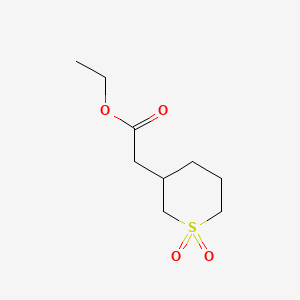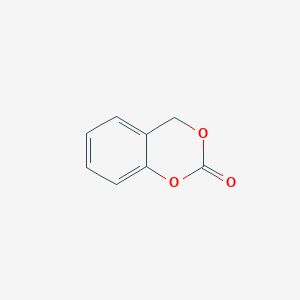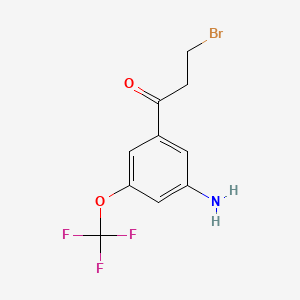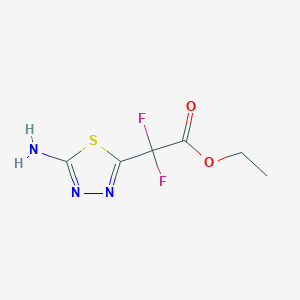![molecular formula C9H16O2 B14067390 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol CAS No. 102764-92-1](/img/structure/B14067390.png)
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol typically involves the reaction of 4-methylpentan-2-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The alkyne group in this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The ether linkage can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alkanes or alkenes.
Substitution: Various substituted ethers or alcohols.
Scientific Research Applications
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is primarily based on its ability to undergo various chemical reactions due to its functional groups. The alkyne group can participate in click chemistry reactions, while the ether linkage can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having an alkyne and ether group but differs in the presence of a silicon atom.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne and ether group but has a more complex aromatic structure.
Uniqueness: 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol is unique due to its simple yet versatile structure, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
102764-92-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methyl-4-prop-2-ynoxypentan-2-ol |
InChI |
InChI=1S/C9H16O2/c1-5-6-11-9(3,4)7-8(2)10/h1,8,10H,6-7H2,2-4H3 |
InChI Key |
RTZXFUMWGVHQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


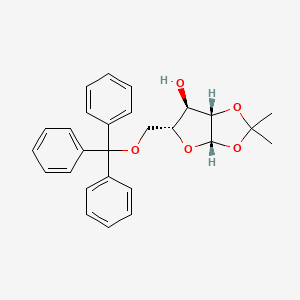
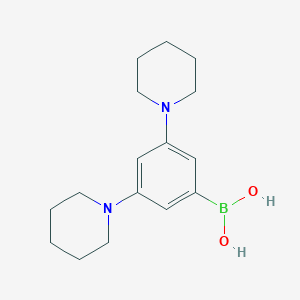
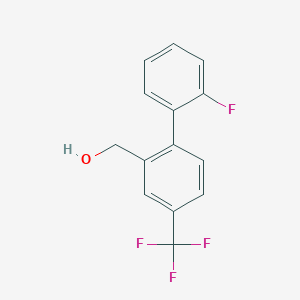
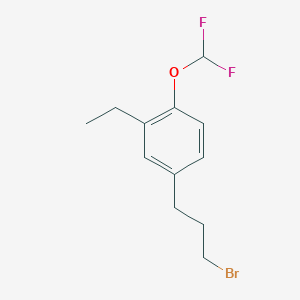
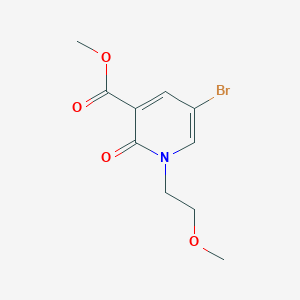
![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)
